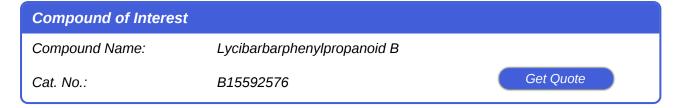




Application Notes and Protocols for the Synthesis of (-)-Lycibarbarphenylpropanoid B

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (-)-**Lycibarbarphenylpropanoid B**, a neuroprotective agent isolated from the fruits of Lycium barbarum. The synthesis is based on the convergent total synthesis of (-)-Lycibarbarine B as reported by Ghosh et al. It is presumed that **Lycibarbarphenylpropanoid B** is a synonym for Lycibarbarine B. The synthetic strategy involves a Reimer-Tiemann reaction, selective amine alkylation with a keto tosylate derivative, and a final spiroketalization to construct the unique spiro oxazine heterocyclic motif.[1][2]

I. Synthetic Strategy Overview

The total synthesis of (-)-**Lycibarbarphenylpropanoid B** is a convergent process that joins two key fragments: a tetrahydroquinoline derivative and a chiral fragment derived from 2-deoxy-D-ribose.

Key Features of the Synthesis:

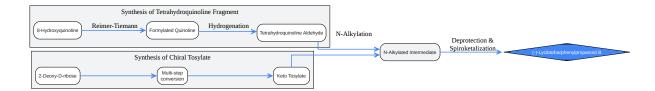
- Convergent Approach: Two main building blocks are synthesized separately and then combined.
- Reimer-Tiemann Reaction: Utilized for the formylation of 8-hydroxyquinoline.[1][2]
- Selective N-Alkylation: A crucial step to connect the two key fragments.



• Spiroketalization: Formation of the characteristic spiro oxazine core structure.[1][2]

Logical Flow of the Synthesis:

The overall synthetic pathway can be visualized as the preparation of two key intermediates followed by their coupling and subsequent transformations to yield the final product.



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Caption: Overall synthetic strategy for (-)-Lycibarbarphenylpropanoid B.

II. Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of (-)-Lycibarbarphenylpropanoid B.



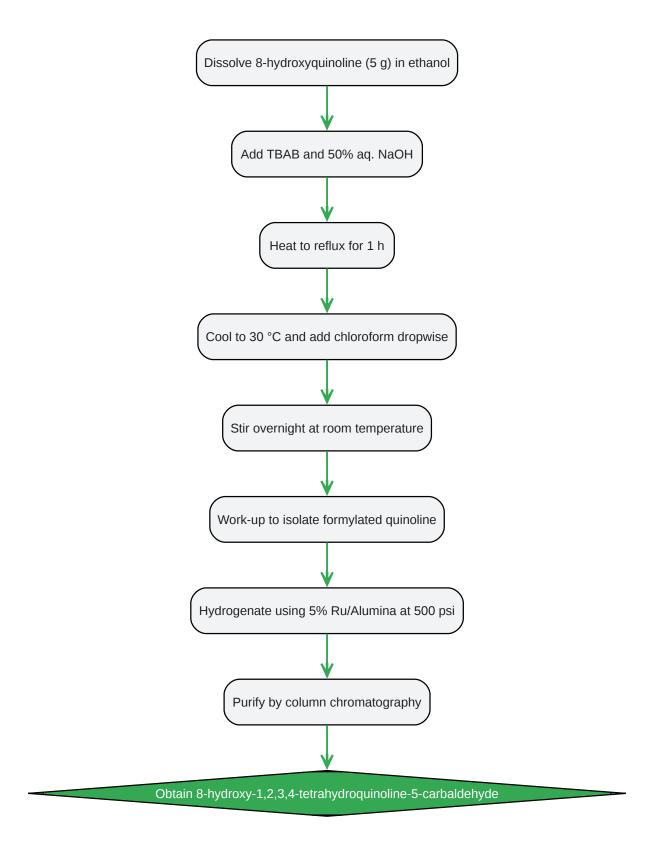
Step	Product	Starting Material	Reagents and Conditions	Yield (%)
 Reimer- Tiemann Reaction & Hydrogenation 	8-Hydroxy- 1,2,3,4- tetrahydroquinoli ne-5- carbaldehyde	8- Hydroxyquinoline	1. CHCl ₃ , NaOH, TBAB, EtOH, reflux; 2. 5% Ru/Al ₂ O ₃ , H ₂ (500 psi), MeOH/CH ₂ Cl ₂	68[2]
2. N-Alkylation	N-Alkylated Intermediate	Tetrahydroquinoli ne Aldehyde & Keto Tosylate	K₂CO₃, NaI, acetone, 23 °C, 12 h	68[2]
3. Deprotection & Spiroketalization	(-)-Lycibarbarine B (Final Product)	Benzyl Ether Precursor	BBr ₃ , K ₂ CO ₃ , CH ₂ Cl ₂ , 0 °C to rt, 6 h	73[2]
Overall Yield	(-)-Lycibarbarine B	2.6[2]		

III. Detailed Experimental Protocols Protocol 1: Synthesis of 8-Hydroxy-1,2,3,4tetrahydroquinoline-5-carbaldehyde

This protocol describes the formylation of 8-hydroxyquinoline via the Reimer-Tiemann reaction, followed by selective hydrogenation of the pyridine ring.

Experimental Workflow:





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Caption: Workflow for the synthesis of the tetrahydroquinoline aldehyde intermediate.



Step-by-Step Procedure:

- Reimer-Tiemann Reaction:
 - To a solution of 8-hydroxyquinoline (5 g, 0.034 mol) in ethanol (50 mL), add tetrabutylammonium bromide (TBAB, 0.94 g, 4.14 mmol).[2]
 - Add a 50% aqueous solution of NaOH (27.6 mL, 0.34 mol) to the mixture.
 - Heat the reaction to reflux for 1 hour.[2]
 - Cool the mixture to 30 °C and add chloroform (30 mL) dropwise over 2 hours. The reaction will turn black.[2]
 - Allow the reaction to stir overnight at room temperature.
 - After cooling, perform an appropriate aqueous work-up to isolate the crude 8hydroxyquinoline-5-carbaldehyde.
- Selective Hydrogenation:
 - Dissolve the crude 8-hydroxyquinoline-5-carbaldehyde in a 1.5:1 mixture of methanol and CH₂Cl₂.
 - Add 5% ruthenium on alumina catalyst (10% by weight).[2]
 - Hydrogenate the mixture at 23 °C under 500 psi of hydrogen pressure for 12 hours.
 - Filter the catalyst and concentrate the solvent in vacuo.
 - Purify the residue by flash column chromatography to yield 8-hydroxy-1,2,3,4-tetrahydroquinoline-5-carbaldehyde as an orange solid (68% yield over two steps).[2]

Protocol 2: N-Alkylation of Tetrahydroquinoline Aldehyde

This protocol details the coupling of the tetrahydroquinoline aldehyde with the chiral keto tosylate synthesized from 2-deoxy-D-ribose.



Step-by-Step Procedure:

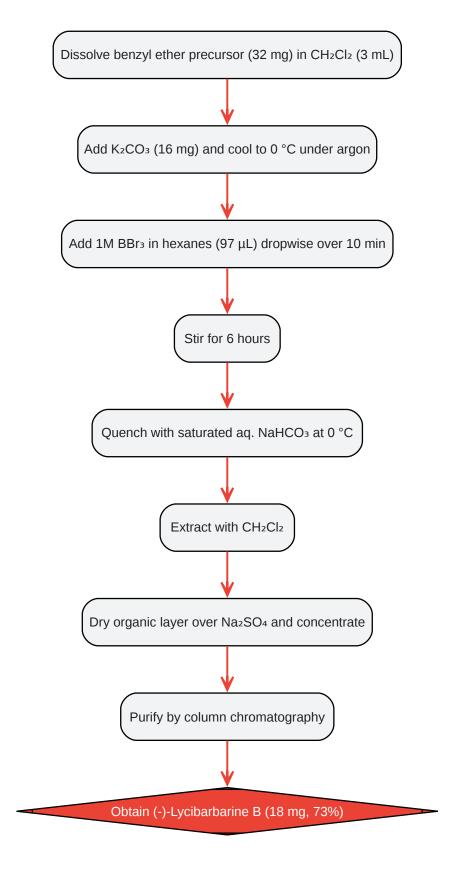
- To a solution of 8-hydroxy-1,2,3,4-tetrahydroquinoline-5-carbaldehyde in acetone, add the keto tosylate derivative.
- Add K₂CO₃ and NaI to the mixture.
- Stir the reaction at 23 °C for 12 hours.[2]
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, filter the solid salts and concentrate the solvent.
- Perform an aqueous work-up and extract the product with an organic solvent.
- Dry the organic layer over Na₂SO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography to afford the N-alkylated product (68% isolated yield).[2]

Protocol 3: Final Deprotection and Spiroketalization to (-)-Lycibarbarphenylpropanoid B

This final step involves the deprotection of the benzyl ether precursor, which triggers the spiroketalization to form the final product.

Experimental Workflow:





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Caption: Workflow for the final deprotection and spiroketalization.



Step-by-Step Procedure:

- To a solution of the benzyl ether precursor (32 mg, 0.08 mmol) in CH₂Cl₂ (3 mL), add K₂CO₃ (16 mg, 0.12 mmol) at 0 °C under an argon atmosphere.
- Add a 1M solution of BBr₃ in hexanes (97 μL, 0.1 mmol) dropwise over 10 minutes.
- Allow the mixture to stir for 6 hours.
- Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL) at 0 °C and stir for 5 minutes.
- Dilute the resulting solution with CH₂Cl₂ and extract with CH₂Cl₂ (3 x).
- Dry the combined organic layers over Na₂SO₄.
- Remove the solvent in vacuo to give a yellow residue.
- Purify the residue by column chromatography (silica treated with 3% Et₃N, 75–90% EtOAc/CH₂Cl₂) to furnish (-)-Lycibarbarine B as a yellow solid (18 mg, 73% yield).[3]

Characterization Data for (-)-Lycibarbarine B:

- Appearance: Yellow solid[3]
- Optical Rotation: [α]D23 = -38.2 (c, 0.10, MeOH)[3]
- The ¹H and ¹³C NMR spectra are in complete agreement with the data reported for the natural product.[2]

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